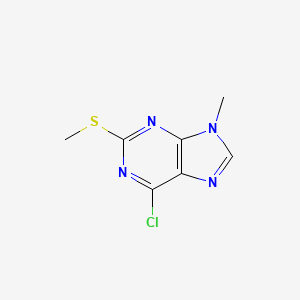
2-Methylthio-6-chloro-9-methylpurine
説明
2-Methylthio-6-chloro-9-methylpurine is a useful research compound. Its molecular formula is C7H7ClN4S and its molecular weight is 214.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methylthio-6-chloro-9-methylpurine is a thiopurine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunosuppression. This article reviews the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Structure : this compound is characterized by a methylthio group at the 2-position and a chloro group at the 6-position of the purine ring. Its molecular formula is C₉H₁₀ClN₅S.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including glioblastoma and melanoma. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : The compound affects critical signaling pathways, such as those involving tropomyosin receptor kinases (TRKs), which are essential for cell growth and differentiation .
2. Immunosuppressive Effects
Similar to other thiopurines, this compound may exert immunosuppressive effects, making it a candidate for treating autoimmune diseases. Its immunosuppressive properties are attributed to:
- Inhibition of Lymphocyte Proliferation : this compound can reduce the proliferation of lymphocytes, which is beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific kinases involved in cellular signaling, thereby altering gene expression and cellular metabolism.
- Metabolic Pathways : The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects .
In Vitro Studies
A study evaluating various thiopurines, including this compound, demonstrated its potency against glioblastoma SNB-19 and melanoma C-32 cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SNB-19 | 15 | Induction of apoptosis |
| C-32 | 10 | Cell cycle arrest |
These findings suggest that the compound could be a viable candidate for further development in cancer therapy .
Animal Model Studies
In animal models, varying dosages of this compound were tested to assess its therapeutic window. Results indicated:
| Dosage (mg/kg) | Effect on Tumor Growth | Toxicity Level |
|---|---|---|
| 5 | Moderate inhibition | Low |
| 10 | Significant inhibition | Moderate |
| 20 | Severe toxicity | High |
These studies highlight the importance of dosage optimization in maximizing therapeutic efficacy while minimizing toxicity.
特性
IUPAC Name |
6-chloro-9-methyl-2-methylsulfanylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKZTXYNUAHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721958 | |
| Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40423-35-6 | |
| Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















